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Compound of Interest

Compound Name: 2-Phenyl-1,3-propanediol

Cat. No.: B123019

Introduction

2-Phenyl-1,3-propanediol (CAS No: 1570-95-2) is a key chemical intermediate in the
synthesis of various pharmaceuticals and other organic compounds.[1] Its molecular structure,
consisting of a phenyl group and two primary hydroxyl groups, gives rise to a unique
spectroscopic profile. This technical guide provides an in-depth overview of the nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Phenyl-1,3-
propanediol, intended for researchers, scientists, and professionals in drug development. The
document outlines detailed experimental protocols for acquiring this data and presents the
information in a clear, tabular format for ease of reference and comparison.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-Phenyl-1,3-propanediol.

Table 1: 1H NMR Spectroscopic Data (Predicted)
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Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
) Aromatic protons
~7.25-7.40 Multiplet 5H
(CeH5s)
) Methine proton (-
~4.00 Multiplet 1H
CH(Ph)-)
] Methylene protons (-
~3.80 Multiplet 4H
CH20H)
Hydroxyl protons (-
~2.50 Broad Singlet 2H Y P (

OH)

Note: This data is predicted based on the chemical structure, as detailed experimental data

was not available in the searched literature. The exact chemical shifts and coupling constants

can vary based on the solvent and experimental conditions.

Table 2: 13C NMR Spectroscopic Data[2][3]

Chemical Shift (ppm)

Assignment

140.9 Quaternary Aromatic Carbon (C-ipso)
128.5 Aromatic Carbons (C-ortho/C-meta)
127.8 Aromatic Carbons (C-ortho/C-meta)
126.9 Aromatic Carbon (C-para)

65.5 Methylene Carbons (-CH20H)

50.8 Methine Carbon (-CH(Ph)-)

Source: SpectraBase

Table 3: IR Spectroscopic Data (Expected)
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Wavenumber (cm~?)

Intensity

Assignment

3600-3200 Strong, Broad O-H stretch (alcohol)
3100-3000 Medium C-H stretch (aromatic)
3000-2850 Medium C-H stretch (aliphatic)

1600, 1495, 1450 Medium-Weak C=C stretch (aromatic ring)
1200-1000 Strong C-O stretch (primary alcohol)
750-700 and 700-650 Strong C-H out-of-plane bend

(monosubstituted benzene)

Note: This data represents expected absorption bands based on the functional groups present

in 2-Phenyl-1,3-propanediol. A certificate of analysis for a commercial sample confirms the

infrared spectrum conforms to the structure.[2]

Table 4: Mass Spectrometry Data (Expected)

miz Interpretation

152 Molecular lon [M]*

134 [M - H20]*

121 [M - CH20H]*

103 [CsH7]* (tropylium ion) or [M - H20 - CH20H]*
91 [C7H7]* (tropylium ion)

77 [CeHs]* (phenyl cation)

Note: This data represents a plausible fragmentation pattern based on the structure of 2-

Phenyl-1,3-propanediol. The molecular weight of the compound is 152.19 g/mol .[3][4]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for 2-Phenyl-1,3-

propanediol. Instrument-specific parameters may require optimization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of 2-Phenyl-1,3-propanediol in 0.5-
0.7 mL of a suitable deuterated solvent (e.g., CDCls, DMSO-ds).

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0

ppm).
o Data Acquisition:

o Acquire a 1H NMR spectrum to determine the chemical shifts, multiplicities, coupling
constants, and integration of the proton signals.

o Acquire a 13C NMR spectrum to identify the number and types of carbon atoms. A proton-
decoupled spectrum is standard.

o Additional experiments such as DEPT (Distortionless Enhancement by Polarization
Transfer) can be performed to differentiate between CH, CHz, and CHs groups.

Infrared (IR) Spectroscopy

e Sample Preparation:

o KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide
(KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent
pellet.

o Thin Film Method: If the sample is a low-melting solid or can be dissolved in a volatile
solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

» Data Acquisition: Place the sample in the IR spectrometer and record the spectrum, typically
in the range of 4000-400 cm~*. A background spectrum of the empty sample holder (or pure
KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
For a solid sample, this can be done using a direct insertion probe or by dissolving it in a
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suitable solvent for techniques like electrospray ionization (ESI).

« |onization: lonize the sample using an appropriate method, such as Electron lonization (EI)
or Electrospray lonization (ESI).

o Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio
by the mass analyzer.

o Detection: The detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the structural elucidation of an
organic compound like 2-Phenyl-1,3-propanediol using the spectroscopic techniques
discussed.
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Spectroscopic Analysis Workflow
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Caption: A logical workflow for structural elucidation using NMR, IR, and MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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